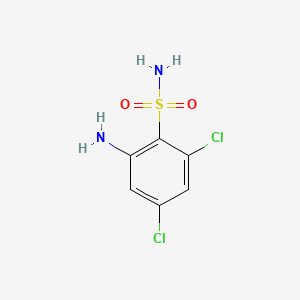

2-Amino-4,6-dichlorobenzenesulfonamide

Description

Properties

CAS No. |

89380-17-6 |

|---|---|

Molecular Formula |

C6H6Cl2N2O2S |

Molecular Weight |

241.09 g/mol |

IUPAC Name |

2-amino-4,6-dichlorobenzenesulfonamide |

InChI |

InChI=1S/C6H6Cl2N2O2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |

InChI Key |

CEIMELGOEGZARD-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1N)S(=O)(=O)N)Cl)Cl |

Canonical SMILES |

C1=C(C=C(C(=C1N)S(=O)(=O)N)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties :

- Density : 1.668 g/cm³ (calculated)

- Boiling Point : 455.5°C (estimated)

- Flash Point : 229.3°C (calculated) .

Comparison with Structurally Similar Compounds

3-Amino-N-(2-chlorophenyl)benzenesulfonamide (CAS 327092-99-9)

The 2-chlorophenyl group in the analog may enhance lipophilicity compared to the dichlorinated benzene core of the target compound.

2-Amino-4,6-dimethylpyrimidine (CAS 767-15-7)

Key Difference : Replacement of chlorine with methyl groups reduces electronegativity, favoring agrochemical applications. The pyrimidine ring in the analog enables hydrogen bonding distinct from the planar benzene-sulfonamide system.

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide (CAS 171887-03-9)

Key Difference: The formamide group in the pyrimidine analog introduces a hydrogen-bond donor/acceptor site critical for antiviral activity, unlike the sulfonamide group in the target compound.

2-Amino-4,6-dimethoxybenzamide (CAS 63920-73-0)

Key Difference : Methoxy groups increase steric bulk and electron-donating capacity compared to chlorine atoms, altering solubility and reactivity.

Preparation Methods

Starting Material and Initial Sulfonation

- The primary starting material is 2,4-dichlorophenol .

- It is treated with chlorosulfonic acid (4.5 to 7 equivalents, preferably 4.6 to 5.4 equivalents) under controlled temperature (35°-40°C) to introduce the sulfonyl chloride group at the 6-position of the aromatic ring.

- The reaction is typically carried out neat or with a chlorocarbon solvent such as methylene chloride.

- After sulfonation, the reaction mixture is quenched in chilled water (0°-60°C), preferably using a subsurface quench to control exotherm and HCl evolution.

Amination Step

- The sulfonyl chloride intermediate is treated with aqueous ammonia (28-47% concentration, ideally 40-47%) or anhydrous ammonia at -5° to 25°C.

- This step converts the sulfonyl chloride to the corresponding sulfonamide.

- Solvents used can include chlorocarbons, secondary alcohols, ethers, tetrahydrofuran, or dioxane, with methylene chloride being preferred.

- Insoluble impurities are filtered off before proceeding.

Dehalogenation and Final Purification

- The sulfonamide product may undergo dehalogenation by catalytic hydrogenation in the presence of alkali metal hydroxides or alkaline earth metal oxides and a palladium or Raney nickel catalyst.

- This step removes chlorine atoms selectively if required to obtain the precise substitution pattern.

- Reaction conditions involve at least atmospheric pressure hydrogen and appropriate temperature control.

Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Sulfonation | 2,4-dichlorophenol + chlorosulfonic acid (4.6-5.4 equiv) | 35-40 (addition), then 20-25 (hold) | Neat or with methylene chloride; quench in chilled water |

| Amination | Sulfonyl chloride + aqueous ammonia (40-47%) | -5 to 25 | Solvent: methylene chloride preferred; filter impurities |

| Dehalogenation | Hydrogen + alkali metal hydroxide + Pd or Raney Ni catalyst | ≥ atmospheric pressure | Selective removal of chlorine atoms |

Research Findings and Optimization Notes

- The sulfonation step is sensitive to temperature and addition rate; rapid addition or high temperature leads to excessive HCl evolution and lower control.

- Using methylene chloride as a solvent improves phase separation and facilitates isolation of intermediates.

- The sulfonyl chloride intermediate can be isolated or used directly in amination, depending on process scale and desired purity.

- The amination step's efficiency depends on ammonia concentration and temperature; higher ammonia concentration favors better conversion.

- Dehalogenation is optional and depends on the target compound's substitution pattern; catalysts and bases are chosen to maximize selectivity and yield.

- Overall, this three-step process offers a more efficient and higher-yielding alternative to older six-step diazotization-based routes involving expensive reagents such as boron tribromide.

Structural and Crystallographic Insights

- The compound 2-Amino-4,6-dichlorobenzenesulfonamide crystallizes in a monoclinic system with significant intermolecular hydrogen bonding and π–π stacking interactions.

- Hydrogen bond geometry data (selected) from crystallographic studies:

| Donor–Acceptor Pair | D–H (Å) | H–A (Å) | D–A (Å) | D–H–A (°) |

|---|---|---|---|---|

| N1–H1A⋯Cl1 | 0.80(2) | 2.60(2) | 2.98(2) | 111(2) |

| N1–H1B⋯O2 | 0.83(3) | 2.40(3) | 3.20(2) | 160(2) |

| N2–H2A⋯O1 | 0.81(2) | 2.14(2) | 2.94(2) | 167(2) |

| N2–H2B⋯O2 | 0.86(3) | 2.08(3) | 2.93(2) | 175(2) |

These interactions contribute to the compound's solid-state stability and may influence its reactivity and handling.

Comparative Table of Preparation Methods

| Method Aspect | Traditional Diazotization Route | Three-Step Chlorosulfonic Acid Route |

|---|---|---|

| Number of Steps | 6 | 3 |

| Starting Material | 2-Nitrophenol | 2,4-Dichlorophenol |

| Key Reagents | Diazotization agents, boron tribromide | Chlorosulfonic acid, aqueous ammonia |

| Overall Yield | ~14% | Significantly higher (exact yield varies) |

| Process Complexity | High | Moderate |

| Environmental/Cost Impact | Higher due to multiple steps and reagents | Lower due to fewer steps and simpler reagents |

Q & A

Basic: What are the established synthetic routes for 2-amino-4,6-dichlorobenzenesulfonamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves chlorosulfonation of 2,4-dichlorophenol followed by amination. For example, chlorosulfonation in the para position relative to the hydroxyl group yields 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride, which is then aminated to form the target compound . Key intermediates are characterized via NMR (to confirm aromatic substitution patterns), mass spectrometry (for molecular weight verification), and X-ray crystallography (to resolve structural ambiguities). Reaction progress is monitored using TLC or HPLC with UV detection.

Basic: How do the electron-withdrawing chlorine substituents influence the compound’s reactivity in substitution reactions?

Methodological Answer:

The chlorine atoms at positions 4 and 6 create an electron-deficient aromatic ring, directing nucleophilic substitution to the ortho and para positions relative to the sulfonamide group. For example, hydroxyl or amine nucleophiles preferentially attack the para position under basic conditions, forming derivatives like 2-amino-4,6-dichloro-N-(alkyl)benzenesulfonamides . Reactivity is quantified using kinetic studies (e.g., measuring rate constants in DMSO/water mixtures) and computational methods (DFT calculations for charge distribution analysis).

Basic: What analytical techniques are critical for purity assessment and structural confirmation?

Methodological Answer:

- HPLC-UV/Vis : Quantifies purity (>98% is typical for research-grade material) using a C18 column and acetonitrile/water mobile phase.

- Elemental Analysis : Validates the empirical formula (C₆H₆Cl₂N₂O₂S) by comparing experimental vs. theoretical C, H, N, and S content .

- FT-IR : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for the amine, S=O stretches at ~1350 cm⁻¹).

Advanced: How can researchers optimize the chlorination step to minimize by-products like 4-hydroxybenzenesulfonamide?

Methodological Answer:

By modifying reaction conditions:

- Temperature Control : Maintaining 0–5°C during chlorosulfonation reduces undesired hydroxylation .

- Reagent Stoichiometry : Using a 1.2:1 molar ratio of chlorosulfonic acid to phenol derivative prevents over-chlorination.

- Catalyst Screening : Lewis acids like FeCl₃ or AlCl₃ enhance regioselectivity. Post-reaction, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.

Advanced: How do structural analogs (e.g., bromine or fluorine substitutions) differ in biological activity, and what drives these differences?

Methodological Answer:

Comparative studies with analogs (e.g., 2-amino-4,6-dibromobenzenesulfonamide) reveal that halogen electronegativity and size modulate bioactivity. For instance, bromine’s larger atomic radius increases steric hindrance, reducing binding affinity to sulfonamide-sensitive enzymes like carbonic anhydrase . Activity is assessed via enzyme inhibition assays (IC₅₀ measurements) and molecular docking simulations (to map halogen interactions with active sites).

Advanced: What methodologies are used to investigate the compound’s inhibitory effects on immune-activated nitric oxide (NO) production?

Methodological Answer:

- In Vitro NO Assay : Mouse peritoneal macrophages are stimulated with LPS/IFN-γ, and NO levels are quantified via Griess reaction. The compound’s IC₅₀ is calculated from dose-response curves (typically 2–36 μM for active derivatives) .

- Cytotoxicity Screening : Viability is tested using MTT or resazurin assays to confirm activity is not due to cell death.

- Mechanistic Studies : Western blotting (e.g., iNOS expression) or RNA-seq identifies downstream signaling pathways affected.

Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., divergent substitution outcomes under similar conditions)?

Methodological Answer:

Contradictions often arise from subtle differences in solvent polarity , nucleophile strength , or catalytic additives . For example:

- In polar aprotic solvents (DMF), the sulfonamide group may deprotonate, altering the aromatic ring’s electron density and favoring meta substitution .

- Systematic DoE (Design of Experiments) approaches identify critical variables.

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation to pinpoint divergent pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.